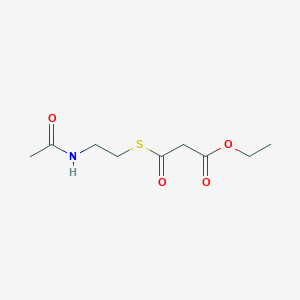
Carm1-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carm1-IN-5 is a chemical compound that functions as an inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is an enzyme that plays a crucial role in the methylation of arginine residues on histone and non-histone proteins, which is essential for regulating gene expression. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the activity of CARM1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carm1-IN-5 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of chemical reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Carm1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
Carm1-IN-5 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool compound to study the role of CARM1 in chemical reactions and gene regulation.
Biology: Employed in research to understand the biological functions of CARM1 and its impact on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit CARM1 activity and suppress tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CARM1-related pathways.
Wirkmechanismus
Carm1-IN-5 exerts its effects by inhibiting the enzymatic activity of CARM1. CARM1 catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, which is crucial for gene expression regulation. By inhibiting CARM1, this compound disrupts this methylation process, leading to altered gene expression and suppression of oncogenic pathways. The molecular targets of this compound include histone proteins and other substrates of CARM1 involved in transcriptional regulation.
Vergleich Mit ähnlichen Verbindungen
Carm1-IN-5 is compared with other CARM1 inhibitors such as EZM2302 and TP-064. While all these compounds inhibit CARM1 activity, this compound is unique in its chemical structure and potency. It has shown better specificity and activity towards CARM1 compared to other inhibitors, making it a promising candidate for further research and therapeutic development.
List of Similar Compounds
EZM2302: Another potent CARM1 inhibitor with demonstrated efficacy in preclinical models.
TP-064: A known CARM1 inhibitor with similar mechanisms of action but different chemical properties.
This compound stands out due to its unique structure and higher specificity, making it a valuable tool in the study and potential treatment of CARM1-related diseases.
Eigenschaften
Molekularformel |
C22H26ClN3O2S |
|---|---|
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
(2S)-1-[[2-[[3-chloro-4-(1,3-thiazol-2-yl)phenyl]methoxy]phenyl]methyl-methylamino]-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C22H26ClN3O2S/c1-24-12-18(27)14-26(2)13-17-5-3-4-6-21(17)28-15-16-7-8-19(20(23)11-16)22-25-9-10-29-22/h3-11,18,24,27H,12-15H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
UMKLFWMQTDMELK-SFHVURJKSA-N |
Isomerische SMILES |
CNC[C@@H](CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
Kanonische SMILES |
CNCC(CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
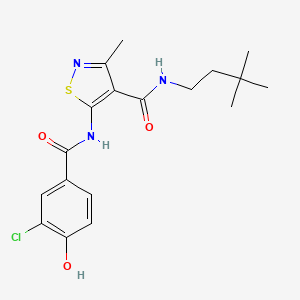
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
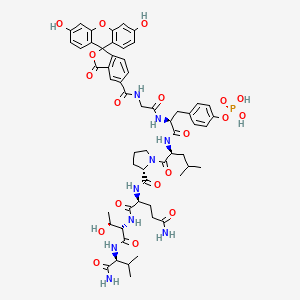
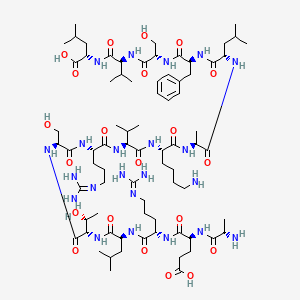
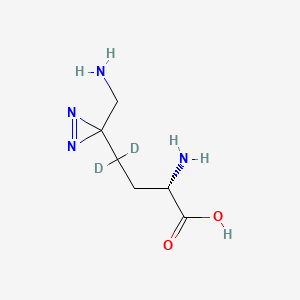


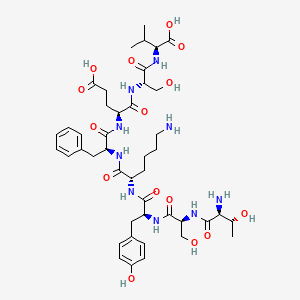
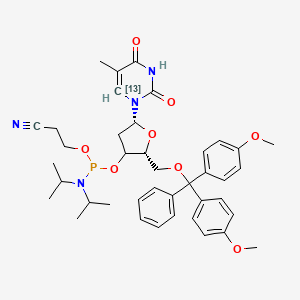
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
